![molecular formula C9H16ClNO2 B2692945 Methyl 5-aminobicyclo[3.1.1]heptane-1-carboxylate CAS No. 1824132-78-6](/img/structure/B2692945.png)
Methyl 5-aminobicyclo[3.1.1]heptane-1-carboxylate
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Description
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Transport Applications
Research on similar bicyclic amino acids, such as the synthesis and transport applications of 3-aminobicyclo[3.2.1]octane-3-carboxylic acids, demonstrates the utility of these compounds in studying amino acid transport systems. These studies have shown that certain bicyclic amino acids are more reactive with the Na+-independent amino acid transport system, offering potential as model substrates for the discrimination of amino acid transport systems (Christensen et al., 1983).
Stereostructure and Derivative Synthesis
The synthesis and stereostructure analysis of bicyclic amino acid diastereomers highlight the importance of these compounds in studying stereochemical properties and reactions. These studies provide a foundation for the synthesis of more complex molecules with specific stereochemical configurations, which are crucial for the development of pharmaceuticals (Palkó et al., 2005).
Neuroprotective Drug Development
Methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate (MMMHC), a compound with a structural similarity to Methyl 5-aminobicyclo[3.1.1]heptane-1-carboxylate, has been explored as a potential neuroprotective drug. Its ability to cross the blood-brain barrier and accumulate in cortical brain areas suggests that related bicyclic amino acids could have applications in neuroprotective drug development (Yu et al., 2003).
Hypoglycemic Action and Insulin Secretion
The hypoglycemic action of bicyclic amino acids, due to their specific interaction with transport systems for neutral amino acids, suggests potential therapeutic applications in managing blood glucose levels. This interaction may stimulate insulin secretion, indicating the possible use of such compounds in diabetes treatment (Christensen & Cullen, 1969).
properties
IUPAC Name |
methyl 5-aminobicyclo[3.1.1]heptane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-12-7(11)8-3-2-4-9(10,5-8)6-8/h2-6,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGWIWOYWWGXAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCCC(C1)(C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-aminobicyclo[3.1.1]heptane-1-carboxylate |
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